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molecular formula C9H16N2O3 B8744296 methyl N-cyanomethyl-N-(2-methoxy-ethyl)-3-aminopropionate

methyl N-cyanomethyl-N-(2-methoxy-ethyl)-3-aminopropionate

Cat. No. B8744296
M. Wt: 200.23 g/mol
InChI Key: ZCOLLGOATUZZNL-UHFFFAOYSA-N
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Patent
US06743564B2

Procedure details

At 20 to 30° C., 11.4 g of methyl acrylate was added to 10.0 g of 2-methoxyethylamine, which was allowed to stand for 2 hours. Then 7.92 g of bromoacetonitrile was added to the reaction solution, which was heated at 70° C. for 20 hours. The reaction solution was diluted with ethyl acetate and the resulting solids were filtered off. Vacuum concentration yielded methyl N-cyanomethyl-N-(2-methoxy-ethyl)-3-aminopropionate.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.92 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH3:7][O:8][CH2:9][CH2:10][NH2:11].Br[CH2:13][C:14]#[N:15]>C(OCC)(=O)C>[C:14]([CH2:13][N:11]([CH2:10][CH2:9][O:8][CH3:7])[CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])#[N:15]

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
10 g
Type
reactant
Smiles
COCCN
Step Two
Name
Quantity
7.92 g
Type
reactant
Smiles
BrCC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
Vacuum concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CN(CCC(=O)OC)CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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